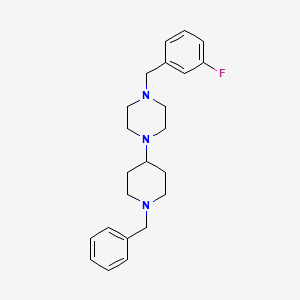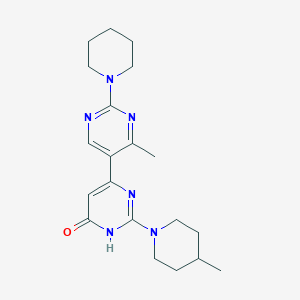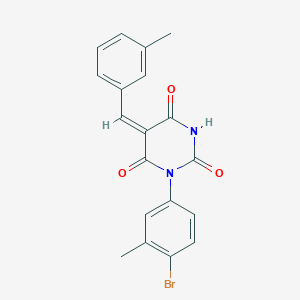![molecular formula C19H22FN3OS B6044709 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of diseases. The compound has been found to interact with specific receptors and signaling pathways, leading to the modulation of cellular processes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
One of the advantages of using 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its broad range of biological activities. The compound has been shown to have potential applications in the treatment of various diseases, making it a versatile tool for researchers. However, one of the limitations of using this compound is its moderate yield and purity, which can make it challenging to obtain large quantities of the product for experiments.
未来方向
There are several future directions for the research on 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane. One of the directions is to explore the structure-activity relationship of the compound to identify more potent analogs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential. Additionally, the compound can be tested in combination with other drugs to assess its synergistic effects and potential for combination therapy. Finally, the compound can be evaluated for its toxicity and safety profile, which is essential for its clinical development.
In conclusion, 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane involves the reaction of 4-fluorobenzylamine with 1,3-thiazole-4-carboxylic acid, followed by the condensation with 2,7-diazaspiro[4.5]decane-1,6-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the product is moderate, and the purity can be enhanced by recrystallization.
科学研究应用
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. The compound has been tested in vitro and in vivo, and has shown significant efficacy in reducing tumor growth and inflammation.
属性
IUPAC Name |
[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-16-4-2-15(3-5-16)10-22-8-1-6-19(12-22)7-9-23(13-19)18(24)17-11-25-14-21-17/h2-5,11,14H,1,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXXQWKOJHCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CSC=N3)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6044636.png)
![[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6044640.png)
![4-hydroxy-3-methoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6044648.png)



![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)

![4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol](/img/structure/B6044702.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)